N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazine ring, a phenyl group, and a propanamide group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . The synthesis of related compounds often involves the reaction of an amine with a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as density measurements, boiling point determination, and analysis of its solubility in various solvents .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Enaminones as Building Blocks : Enaminones, key intermediates in synthesizing various derivatives, have demonstrated significant antitumor and antimicrobial activities. These compounds include N-arylpyrazole-containing enaminones, which through specific reactions can yield [1,2,4]triazolo[4,3-a]pyrimidines and related derivatives. Studies have shown these compounds to exhibit cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to those of standard drugs like 5-fluorouracil. Furthermore, some products in this category also display antimicrobial properties (Riyadh, 2011).
Human Renin Inhibitory Activity
- 1,2,4-Triazolo[4,3-a]pyrazine Derivatives : A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives incorporating various mimetics have been prepared, showing potent inhibitory activity against human renin. These compounds are significant due to their potential role in controlling blood pressure and treating related cardiovascular conditions (Roberts et al., 1990).
Anticonvulsant Activity
- 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines : Synthesized compounds in this category have shown potent anticonvulsant activity. Tested against maximal electroshock-induced seizures in rats, these compounds, especially the fluorobenzyl and difluorobenzyl congeners, have demonstrated significant effectiveness in controlling seizures (Kelley et al., 1995).
Phosphodiesterase Type 4 Inhibitors
- Pyrazolo[1,5-a]-1,3,5-triazines as Bioisosteres : These compounds have been identified as potent inhibitors of phosphodiesterase type 4, displaying high selectivity. Their inhibition of LPS-induced TNFalpha release from human mononuclear cells indicates potential therapeutic applications in inflammatory diseases (Raboisson et al., 2003).
Antimicrobial Activity of Pyrazole Derivatives
- Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine Derivatives : These derivatives have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abunada et al., 2008).
Adenosine Human Receptor Antagonists
- 1,2,4-Triazolo[4,3-a]pyrazin-3-one Derivatives : These compounds have been identified as potent and selective antagonists of the hA2A adenosine receptor, with implications in neuroprotective treatments for Parkinson's disease (Falsini et al., 2017).
Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives
- 2-Pyrazoline and Pyrazole Derivatives : These compounds exhibit antimicrobial activity against various Gram-negative and Gram-positive bacteria and yeast-like fungi, suggesting their potential application in treating infectious diseases (Hassan, 2013).
Cardiovascular Applications
- 1,2,4-Triazolo[1,5-a]pyrimidines : These compounds, fused to various heterocyclic systems, have been synthesized and shown to possess coronary vasodilating and antihypertensive activities, indicating their potential use in cardiovascular therapies (Sato et al., 1980).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This compound has shown excellent kinase inhibitory activities . Molecular docking and molecular dynamics simulation indicated that this compound could bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, it disrupts the signaling pathways that lead to cell proliferation and angiogenesis . This results in the inhibition of the growth of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
These interactions can be attributed to the presence of the triazole nucleus, which is a central structural component in a number of drug classes .
Cellular Effects
Some triazolopyrazine derivatives have shown inhibitory activities towards certain kinases and antiproliferative activities against various cell lines . For instance, a triazolopyrazine derivative inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis .
Molecular Mechanism
It is known that triazolopyrazines can bind to certain proteins, which could potentially influence their function . For example, a triazolopyrazine derivative was found to bind to c-Met and VEGFR-2 proteins, inhibiting their function .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPDUZTXKAJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.